molecular formula C7H6BrN3O B13343429 6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one

6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one

Katalognummer: B13343429
Molekulargewicht: 228.05 g/mol
InChI-Schlüssel: LBVVFSANUQRXGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound features a bromine atom at the 6th position, a methyl group at the 1st position, and a carbonyl group at the 5th position of the imidazo[4,5-b]pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with methylamine, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[4,5-b]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Products include various 6-substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the imidazo[4,5-b]pyridine ring.

    Reduction: Dihydro derivatives with reduced double bonds in the ring system.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine: Lacks the carbonyl group at the 5th position.

    6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-c]pyridine: Different ring fusion pattern.

    6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]quinolin-5-one: Contains an additional fused benzene ring.

Uniqueness

6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of a carbonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and functional materials.

Eigenschaften

Molekularformel

C7H6BrN3O

Molekulargewicht

228.05 g/mol

IUPAC-Name

6-bromo-1-methyl-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C7H6BrN3O/c1-11-3-9-6-5(11)2-4(8)7(12)10-6/h2-3H,1H3,(H,10,12)

InChI-Schlüssel

LBVVFSANUQRXGV-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C=C(C(=O)N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.